REACTION_CXSMILES
|
[Na].C(=O)(O)O.[NH2:6][C:7]([NH2:9])=[NH:8].[NH:10]([CH:17]=[C:18]([C:33]#N)[CH2:19][C:20]1[CH:28]=[C:27]([O:29][CH3:30])[C:23]([NH:24]C=O)=[C:22]([O:31][CH3:32])[CH:21]=1)C1C=CC=CC=1>O>[NH2:8][C:7]1[N:9]=[C:17]([NH2:10])[C:18]([CH2:19][C:20]2[CH:21]=[C:22]([O:31][CH3:32])[C:23]([NH2:24])=[C:27]([O:29][CH3:30])[CH:28]=2)=[CH:33][N:6]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
4'-(3-anilino-2-cyano-allyl)-2',6'-dimethoxy-formanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C=C(CC1=CC(=C(NC=O)C(=C1)OC)OC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the alcohol was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
CUSTOM
|
Details
|
were removed by filtration with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |